An In-Depth Technical Guide to the Chemical Properties of 4-Azidoaniline
An In-Depth Technical Guide to the Chemical Properties of 4-Azidoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and applications of 4-Azidoaniline (also known as p-Azidoaniline), a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. This document details its physicochemical properties, reactivity of its key functional groups—the amine and the azide—and provides detailed experimental protocols for its synthesis and common applications. Particular emphasis is placed on its utility in bioconjugation via "click chemistry" and as a photoaffinity labeling reagent.
Physicochemical Properties
4-Azidoaniline is a valuable building block possessing both a nucleophilic aromatic amine and a photoreactive, bioorthogonal azide group. It is most commonly available and handled as its hydrochloride salt to improve stability.
General Properties
| Property | Value | Reference |
| IUPAC Name | 4-azidoaniline | [1][2] |
| Synonyms | p-Azidoaniline, 1-Amino-4-azidobenzene | [1][2] |
| CAS Number | 14860-64-1 (free base), 91159-79-4 (hydrochloride) | [1][3][4] |
| Molecular Formula | C₆H₆N₄ | [1][2] |
| Molecular Weight | 134.14 g/mol (free base), 170.60 g/mol (hydrochloride) | [1][3][4] |
| Appearance | Yellow to brown powder | |
| Melting Point | 165 °C (decomposes) (hydrochloride) | [3][5] |
Spectral Data
The structural features of 4-Azidoaniline can be confirmed by various spectroscopic techniques.
| Technique | Feature | Expected Observation |
| IR Spectroscopy | Azide (-N₃) stretch | Strong, sharp absorption at ~2100-2150 cm⁻¹[6] |
| Amine (N-H) stretch | Two distinct peaks in the 3300-3500 cm⁻¹ region[6] | |
| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) in the aromatic region (~6.5-7.5 ppm) |
| Amine Protons | A broad singlet | |
| ¹³C NMR | Aromatic Carbons | Four signals in the aromatic region |
| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z ≈ 134.06 (for the free base)[6] |
Note: Specific quantitative data for the pKa, a comprehensive solubility profile in various solvents, and the UV-Vis absorption maximum (λmax) with molar absorptivity (ε) for 4-Azidoaniline were not definitively available in the searched literature. The UV-Vis spectrum of an aniline derivative is influenced by its substituents. Aniline exhibits absorption maxima at approximately 230 nm and 280 nm. The presence of the azide group is expected to shift these absorption bands.
Reactivity and Chemical Transformations
The utility of 4-Azidoaniline stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.
Reactions of the Amino Group
The aromatic amine functionality of 4-Azidoaniline undergoes typical reactions of anilines.[7]
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Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce other functionalities or to protect the amino group during reactions involving the azide.[6]
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Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6] The resulting diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions or for use in azo coupling reactions to form azo dyes.[6]
Reactions of the Azido Group
The azide group is a high-energy, versatile functional handle primarily used in bioorthogonal chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. 4-Azidoaniline reacts efficiently and regiospecifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained cyclooctyne. The relief of ring strain provides the driving force for the reaction, making it suitable for applications in living systems where the cytotoxicity of copper is a concern.
-
Staudinger Ligation: The azide can react with a triarylphosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which can then be trapped by an electrophile in a Staudinger ligation.
-
Photoreactivity (Photoaffinity Labeling): Upon UV irradiation, the aryl azide group can lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds in proximity, or undergo other reactions, leading to the formation of a covalent bond with a nearby molecule. This property is exploited in photoaffinity labeling to identify and study non-covalent interactions between a ligand and its biological target.
Experimental Protocols
The following are representative protocols for the synthesis and application of 4-Azidoaniline.
Synthesis of 4-Azidoaniline
A common laboratory synthesis of 4-Azidoaniline starts from the readily available 4-nitroaniline. The process involves the reduction of the nitro group to an amine, followed by diazotization and azidation.
3.1.1. Step 1: Reduction of 4-Nitroaniline to p-Phenylenediamine
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Materials: 4-Nitroaniline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of 4-nitroaniline at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the solution is strongly basic.
-
Extract the product, p-phenylenediamine, with an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
3.1.2. Step 2: Diazotization of p-Phenylenediamine and Azidation
-
Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, sodium azide, water.
-
Procedure:
-
Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.
-
In a separate beaker, dissolve sodium azide in water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature overnight.
-
Extract the product, 4-azidoaniline, with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-azidoaniline by column chromatography on silica gel.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to 4-Azidoaniline.
-
Materials: 4-Azidoaniline, alkyne-functionalized molecule, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight excess of 4-Azidoaniline in the chosen solvent system.
-
Prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the triazole product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.
-
Photoaffinity Labeling Workflow
This protocol outlines a general workflow for using 4-Azidoaniline as a photoaffinity labeling probe to identify protein-ligand interactions.
-
Materials: A derivative of 4-Azidoaniline functionalized with a ligand of interest, a biological sample containing the target protein (e.g., cell lysate or purified protein), UV lamp (typically emitting at 254-365 nm), SDS-PAGE reagents, and mass spectrometry equipment.
-
Procedure:
-
Incubation: Incubate the 4-azidoaniline-based probe with the biological sample to allow for binding to the target protein.
-
UV Irradiation: Irradiate the sample with UV light to activate the azide group, leading to the formation of the reactive nitrene and covalent cross-linking to the target protein.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins (e.g., by Coomassie staining, silver staining, or autoradiography if a radiolabeled probe was used).
-
Identify the covalently labeled protein band(s).
-
-
Protein Identification: Excise the band(s) of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the protein and the site of modification by mass spectrometry.
-
Visualizations
Synthesis of 4-Azidoaniline
Caption: Synthetic pathway for 4-Azidoaniline from 4-Nitroaniline.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for a CuAAC "click chemistry" reaction.
Photoaffinity Labeling Workflow
Caption: Experimental workflow for photoaffinity labeling.
Safety and Handling
4-Azidoaniline and its hydrochloride salt are toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Organic azides are potentially explosive and should be handled with caution, avoiding heat, shock, and friction. Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1]
Conclusion
4-Azidoaniline is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its dual functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of complex molecular probes, bioconjugates, and functionalized materials. The reliable and efficient reactivity of its azide group in "click chemistry" and its utility in photoaffinity labeling have solidified its importance in modern chemical research. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this powerful molecule into their studies.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Azidoaniline | C6H6N4 | CID 84674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azidoaniline 97 91159-79-4 [sigmaaldrich.com]
- 4. 4-叠氮苯胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Azidoaniline hydrochloride | CAS#:91159-79-4 | Chemsrc [chemsrc.com]
- 6. 4-Azidoaniline | High-Purity Reagent for Research [benchchem.com]
- 7. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
